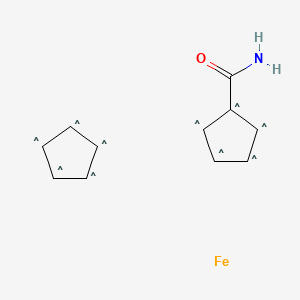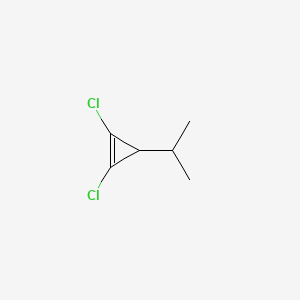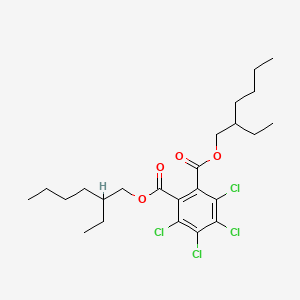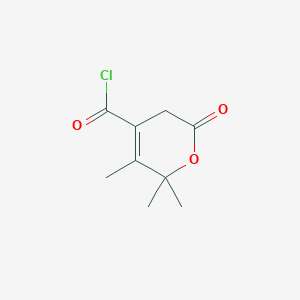
5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) is a heterocyclic organic compound. It is characterized by a pyran ring structure with various substituents, including a carbonyl chloride group and multiple methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. standard practices in the chemical industry for producing similar compounds would involve large-scale reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of esters, amides, or other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The double bonds in the pyran ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) involves its reactivity with various biological and chemical targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition or modification of biological pathways, making the compound useful in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative without the carbonyl chloride and additional methyl groups.
2H-Pyran-2-one, 5,6-dihydro-6-pentyl-: Another pyran derivative with different substituents, used in flavor and fragrance industries.
Uniqueness
The presence of the carbonyl chloride group makes it particularly useful for forming covalent bonds with nucleophiles, a feature not shared by simpler pyran derivatives .
Properties
CAS No. |
40945-50-4 |
|---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
5,6,6-trimethyl-2-oxo-3H-pyran-4-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c1-5-6(8(10)12)4-7(11)13-9(5,2)3/h4H2,1-3H3 |
InChI Key |
CAQCIHWKIDZBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=O)OC1(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
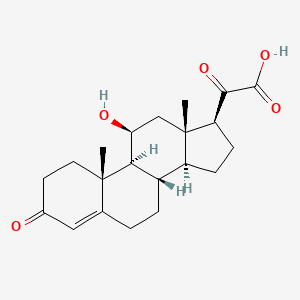

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)

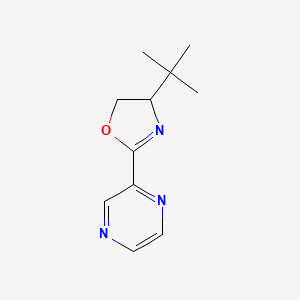

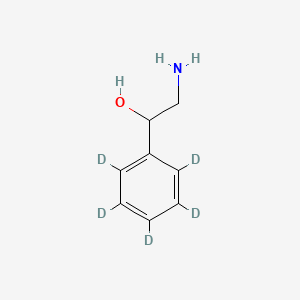
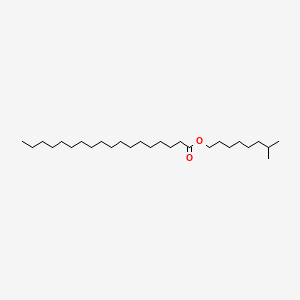
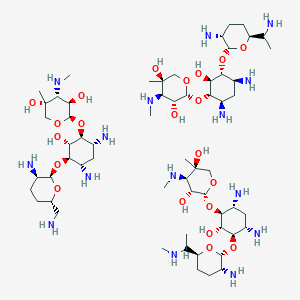
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
